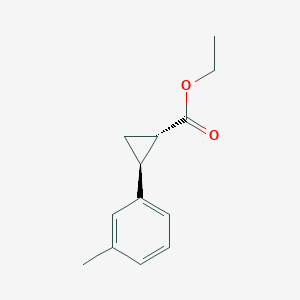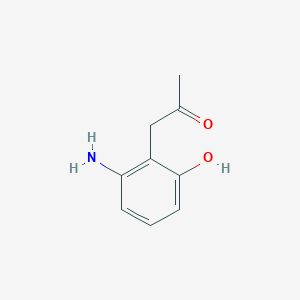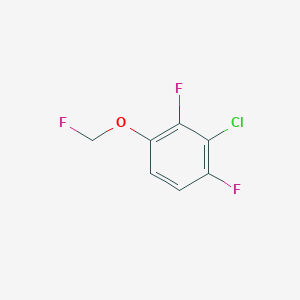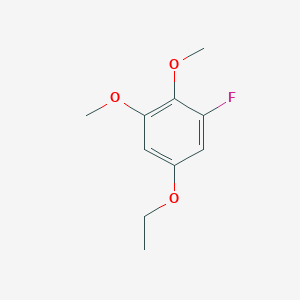
(2',5'-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two chlorine atoms and one fluorine atom on the biphenyl ring, along with an acetonitrile group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile typically involves the reaction of 2’,5’-dichloro-4-fluoro-biphenyl with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.
Chemical Reactions Analysis
Types of Reactions
(2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of biphenyl derivatives with different functional groups.
Substitution: The chlorine and fluorine atoms on the biphenyl ring can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylic acids, while reduction may produce biphenyl amines. Substitution reactions can result in a wide range of biphenyl derivatives with different functional groups.
Scientific Research Applications
(2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile include other biphenyl derivatives with different substituents, such as:
- (2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-methanol
- (2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-amine
- (2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-carboxylic acid
Uniqueness
What sets (2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile apart from similar compounds is its specific combination of chlorine, fluorine, and acetonitrile groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Properties
Molecular Formula |
C14H8Cl2FN |
|---|---|
Molecular Weight |
280.1 g/mol |
IUPAC Name |
2-[5-(2,5-dichlorophenyl)-2-fluorophenyl]acetonitrile |
InChI |
InChI=1S/C14H8Cl2FN/c15-11-2-3-13(16)12(8-11)9-1-4-14(17)10(7-9)5-6-18/h1-4,7-8H,5H2 |
InChI Key |
JFGHAWLPXFGELQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)CC#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B14047415.png)







![Tert-butyl (s)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14047476.png)



